Gap26 -

Gap26

Catalog Number: EVT-1643572
CAS Number:
Molecular Formula: C70H107N19O19S
Molecular Weight: 1550.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gap26, a peptide with the sequence H-Val-Cys-Tyr-Asp-Lys-Ser-Phe-Pro-Ile-Ser-His-Val-Arg-OH, is a synthetic structural analog of the second extracellular loop of connexin43 (Cx43) [, , , , , , , , , , , , , , , , , , , ]. Connexins are proteins that form gap junctions and hemichannels, which are crucial for intercellular communication [, , , , , , , , ]. Gap26 is widely used in scientific research as a tool to investigate the role of Cx43 in various cellular processes [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Synthesis Analysis

While the exact synthesis method for Gap26 is not extensively detailed in the provided papers, it is typically synthesized using solid-phase peptide synthesis methods [, ]. This involves sequentially adding protected amino acids to a growing peptide chain on a solid support, followed by cleavage and purification.

Molecular Structure Analysis

Gap26 is a linear peptide comprising 18 amino acids, with the sequence mentioned in the description section [, , , , , , , , , , , , , , , , , , , ]. It mimics the structure of the second extracellular loop of Cx43, which is crucial for its interaction with other connexins during gap junction formation [, , , , , , , , ].

Mechanism of Action

Gap26 inhibits Cx43 function by binding to Cx43 channels and physically blocking the flow of ions and small molecules through them [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition can affect both gap junctional intercellular communication (GJIC) and the activity of Cx43 hemichannels.

Cardiovascular Research:

  • Cardiac Ischemia: Gap26 has shown promising results in reducing infarct size and improving cardiac function in models of cardiac ischemia-reperfusion injury [, , , , ]. This protective effect is attributed to its ability to inhibit Cx43 hemichannel opening during ischemia, thus preventing the loss of essential metabolites and reducing cell death [, ].
  • Cirrhotic Cardiomyopathy: Gap26 administration attenuated cirrhotic cardiomyopathy in rats, improving chronotropic responsiveness, reducing liver damage, and exhibiting antioxidant effects on the heart [].
  • Endothelial Function: Studies have investigated the role of Cx43 in endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation using Gap26. Results suggest a role for Cx43 in mediating EDHF-induced vasodilation in resistance arteries, highlighting its potential involvement in regulating vascular tone [, ].

Neurological Research:

  • Ischemic Brain Injury: Gap26 treatment improved functional recovery and reduced infarct volume in neonatal rats following ischemic brain injury, demonstrating its potential as a therapeutic strategy for stroke [].
  • Synaptic Plasticity: Research suggests that Gap26 can modulate synaptic plasticity after focal cerebral ischemia, highlighting the involvement of Cx43 in neural recovery after stroke [].
  • Postoperative Cognitive Dysfunction: Gap26 administration improved postoperative cognitive function in aged mice by reducing neuroinflammation in the hippocampus, suggesting a potential role for Cx43 inhibition in addressing cognitive decline after surgery [].
Applications
  • Asthma: In an ovalbumin-induced mouse model of asthma, Gap26 inhalation alleviated airway hyperresponsiveness, inflammation, and mucus production, indicating its potential as a therapeutic agent for asthma [].
  • Wound Healing: Studies have explored the effects of Gap26 on wound healing. While one study reported no significant effect on wound healing in a porcine model [], another suggested that Gap26, along with other connexin mimetic peptides, could potentially enhance wound closure by influencing cell migration [].
  • Macrophage Polarization: Gap26 effectively inhibited AngII-induced M1 polarization of macrophages, demonstrating its potential in modulating inflammatory responses [, ].
  • Embryo Development: The presence of Gap26 during vitrification and warming improved the development of vitrified bovine blastocysts by preventing the opening of connexin hemichannels, which can act as a leakage pathway and compromise cell function [].
Future Directions
  • Specificity: While Gap26 is commonly used as a Cx43 inhibitor, some studies suggest it may also affect other connexin subtypes [, , ]. Further research is needed to develop more specific Cx43 inhibitors and to fully elucidate the off-target effects of Gap26.
  • Delivery and Stability: As a peptide, Gap26 faces challenges related to delivery, stability in vivo, and tissue penetration []. Research into novel drug delivery systems, such as nanoparticles or exosomes, could enhance its therapeutic potential [].

Gap27

    Compound Description: Gap27 is a connexin mimetic peptide, structurally similar to Gap26, that specifically targets connexin 43 (Cx43) hemichannels. It acts by mimicking the extracellular loop 1 sequence of Cx43, thereby interfering with hemichannel formation and opening. Gap27 has been shown to inhibit Cx43 hemichannel activity in various cell types, including cardiomyocytes and astrocytes [, , , ]. This inhibitory effect has been associated with protective effects against ischemia-reperfusion injury in the heart and attenuation of inflammation in the brain [, , , , ].

    Relevance: Gap27 is closely related to Gap26, both structurally and functionally. They share a similar mechanism of action by targeting Cx43 hemichannels. The difference lies in the specific extracellular loop sequence they mimic, with Gap26 targeting extracellular loop 2 and Gap27 targeting extracellular loop 1. Despite this difference, both peptides demonstrate comparable inhibitory effects on Cx43 hemichannels and exhibit similar therapeutic potential in various disease models [, , , , , , ].

Gap19

    Compound Description: Gap19 is a nonapeptide derived from the cytoplasmic loop of Cx43. Unlike Gap26 and Gap27, Gap19 selectively inhibits Cx43 hemichannels without affecting gap junctions or Cx40/pannexin-1 hemichannels []. This selectivity arises from its direct binding to the end of the Cx43 C-terminus, preventing the intramolecular interactions crucial for hemichannel activation []. Gap19 has demonstrated protective effects against ischemia-reperfusion injury in cardiomyocytes by counteracting hemichannel opening and reducing cell death [].

    Relevance: Gap19 presents a unique approach to specifically target Cx43 hemichannels while preserving gap junction communication, a feature not shared by Gap26. This selectivity makes Gap19 a valuable tool for dissecting the specific roles of Cx43 hemichannels in various physiological and pathological contexts [].

Carbenoxolone

    Compound Description: Carbenoxolone is a naturally occurring triterpenoid compound derived from licorice root. Unlike Gap26, which selectively targets Cx43, carbenoxolone acts as a non-selective blocker of gap junction channels, including those formed by various connexin isoforms [, , , ]. Carbenoxolone has been widely used to study the role of gap junction communication in diverse cellular processes, including neurotransmission, inflammation, and cell proliferation [, , , ].

    Relevance: While Gap26 specifically targets Cx43 hemichannels, carbenoxolone provides a broader tool for inhibiting gap junction communication involving multiple connexins. This difference in selectivity makes carbenoxolone useful in situations where a general blockade of gap junction activity is desired, as opposed to the specific targeting of Cx43 by Gap26 [, , , ].

10Panx1

    Compound Description: 10Panx1 is a mimetic peptide that specifically inhibits pannexin1 (Panx1) channels. It is derived from the first extracellular loop of Panx1 and acts by blocking channel formation or opening []. While both Cx43 and Panx1 can form hemichannels, they are distinct proteins with different pharmacological profiles []. 10Panx1 helps differentiate between the contributions of Cx43 and Panx1 channels in various cellular processes.

    Relevance: 10Panx1 serves as a valuable tool to differentiate the effects of Panx1 channels from those mediated by Cx43 hemichannels, which are targeted by Gap26 []. This distinction is crucial in understanding the specific contributions of each channel type to cellular functions and in developing targeted therapies.

    Compound Description: Cx43 siRNA is a synthetic RNA molecule designed to specifically silence the expression of the Cx43 gene. By targeting Cx43 mRNA for degradation, siRNA effectively reduces Cx43 protein levels, leading to the downregulation of both gap junction channels and hemichannels formed by Cx43 [, , ]. Cx43 siRNA is a powerful tool for studying the specific roles of Cx43 in various cellular processes, as it offers a more targeted approach compared to pharmacological inhibitors.

    Relevance: While Gap26 inhibits the function of already formed Cx43 hemichannels, Cx43 siRNA offers a means to downregulate Cx43 expression at the gene level, effectively reducing the overall levels of both gap junctions and hemichannels [, , ]. This approach provides a complementary tool to study the long-term effects of Cx43 depletion.

Flufenamic acid

    Compound Description: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) that exhibits multiple pharmacological activities, including the inhibition of connexin hemichannels. [, ] While not as specific as Gap26 for Cx43, flufenamic acid effectively blocks hemichannel activity and has been used to study their role in various cellular processes.

    Relevance: Flufenamic acid, similar to Gap26, can inhibit hemichannel activity, albeit with lower specificity for Cx43 [, ]. This compound can be used as a broader tool to study hemichannel function.

18α-glycyrrhetinic acid

    Compound Description: 18α-glycyrrhetinic acid is a derivative of glycyrrhizic acid, a natural product found in licorice root. It is a non-selective gap junction blocker that can inhibit the activity of various connexins, including Cx43. [, ]

    Relevance: Similar to carbenoxolone, 18α-glycyrrhetinic acid provides a broader inhibition of gap junction communication compared to Gap26's specific targeting of Cx43 hemichannels [, ].

Properties

Product Name

Gap 26

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C70H107N19O19S

Molecular Weight

1550.8 g/mol

InChI

InChI=1S/C70H107N19O19S/c1-7-38(6)56(67(105)85-50(33-91)61(99)81-46(29-41-31-75-35-77-41)60(98)87-55(37(4)5)66(104)79-44(69(107)108)18-13-25-76-70(73)74)88-64(102)52-19-14-26-89(52)68(106)48(28-39-15-9-8-10-16-39)83-62(100)49(32-90)84-57(95)43(17-11-12-24-71)78-59(97)47(30-53(93)94)82-58(96)45(27-40-20-22-42(92)23-21-40)80-63(101)51(34-109)86-65(103)54(72)36(2)3/h8-10,15-16,20-23,31,35-38,43-52,54-56,90-92,109H,7,11-14,17-19,24-30,32-34,71-72H2,1-6H3,(H,75,77)(H,78,97)(H,79,104)(H,80,101)(H,81,99)(H,82,96)(H,83,100)(H,84,95)(H,85,105)(H,86,103)(H,87,98)(H,88,102)(H,93,94)(H,107,108)(H4,73,74,76)/t38-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,54-,55-,56-/m0/s1

InChI Key

FDPIMWZHGJNESB-VCSXYVMHSA-N

SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CS)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.